
Clorhidrato de 2-Propini 3-pirrolidinil éter
Descripción general
Descripción
2-Propynyl 3-pyrrolidinyl ether hydrochloride is a synthetic compound with the chemical formula C7H12ClNO . It has a molecular weight of 161.63 . It is also known as MPTP hydrochloride and is a potent neurotoxin that has been used to study the pathogenesis of Parkinson’s disease.
Molecular Structure Analysis
The molecular structure of 2-Propynyl 3-pyrrolidinyl ether hydrochloride consists of a pyrrolidine ring attached to a propynyl group through an ether linkage . The compound also contains a hydrochloride group .Physical and Chemical Properties Analysis
2-Propynyl 3-pyrrolidinyl ether hydrochloride is a white crystalline solid with a bitter taste . It has high solubility in water and is soluble in alcohol and ether . The compound has a boiling point of 244.6° C at 760 mmHg and a refractive index of n 20D 1.48 .Aplicaciones Científicas De Investigación
Investigación en Proteómica
“Clorhidrato de 2-Propini 3-pirrolidinil éter” se utiliza como un bioquímico en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en la identificación y cuantificación de proteínas, estudiando sus interacciones e identificando sus modificaciones .
Farmacéuticos
Este compuesto se utiliza en diversas investigaciones farmacéuticas. Podría utilizarse en el desarrollo de nuevos fármacos, estudiando sus interacciones con los sistemas biológicos y comprendiendo sus efectos terapéuticos.
Ciencia de Materiales
“this compound” encuentra su aplicación en el campo de la ciencia de materiales. Podría utilizarse en la síntesis de nuevos materiales, estudiando sus propiedades y comprendiendo sus aplicaciones.
Química Analítica
Este compuesto se utiliza en química analítica . Podría utilizarse en el desarrollo de nuevos métodos analíticos, estudiando composiciones químicas y estructuras, y comprendiendo reacciones químicas .
Producción Biofarmacéutica
“this compound” se utiliza en la producción biofarmacéutica . Podría utilizarse en la producción de productos biofarmacéuticos, estudiando sus procesos de producción y comprendiendo su control de calidad .
Ciencia y Tecnología de Baterías Avanzadas
Este compuesto encuentra su aplicación en el campo de la ciencia y tecnología de baterías avanzadas . Podría utilizarse en el desarrollo de nuevas tecnologías de baterías, estudiando su rendimiento y comprendiendo sus aplicaciones .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrrolidine, a component of this compound, is a versatile scaffold in drug discovery and is used to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence various biochemical pathways due to their structural diversity .
Pharmacokinetics
The physicochemical parameters of compounds can be modified by the introduction of heteroatomic fragments, which can lead to better adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Análisis Bioquímico
Biochemical Properties
2-Propynyl 3-pyrrolidinyl ether hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 2-Propynyl 3-pyrrolidinyl ether hydrochloride and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound may bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of 2-Propynyl 3-pyrrolidinyl ether hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Propynyl 3-pyrrolidinyl ether hydrochloride has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, the compound can impact cell proliferation and survival. Furthermore, 2-Propynyl 3-pyrrolidinyl ether hydrochloride can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of 2-Propynyl 3-pyrrolidinyl ether hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-Propynyl 3-pyrrolidinyl ether hydrochloride can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate binding . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are mediated through interactions with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propynyl 3-pyrrolidinyl ether hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Propynyl 3-pyrrolidinyl ether hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Propynyl 3-pyrrolidinyl ether hydrochloride vary with different dosages in animal models. At low doses, the compound may exert beneficial effects on cellular function and metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Beyond this range, the risk of adverse effects increases, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Propynyl 3-pyrrolidinyl ether hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, 2-Propynyl 3-pyrrolidinyl ether hydrochloride may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in the production and utilization of metabolic intermediates. These effects can have significant implications for cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Propynyl 3-pyrrolidinyl ether hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters that recognize its chemical structure . Once inside the cell, 2-Propynyl 3-pyrrolidinyl ether hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its interactions with extracellular matrix components and other binding partners.
Subcellular Localization
The subcellular localization of 2-Propynyl 3-pyrrolidinyl ether hydrochloride is a critical factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Propynyl 3-pyrrolidinyl ether hydrochloride may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
3-prop-2-ynoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGSAPEPTVXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-73-8 | |
| Record name | Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



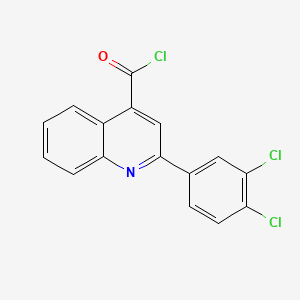
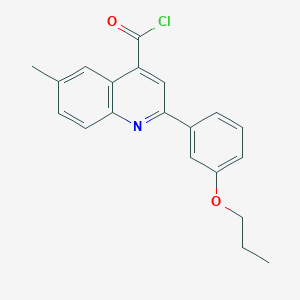
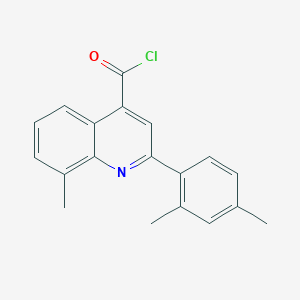
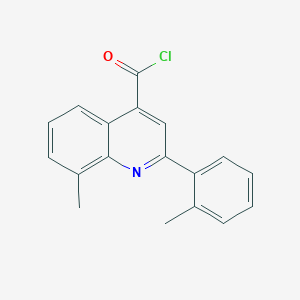
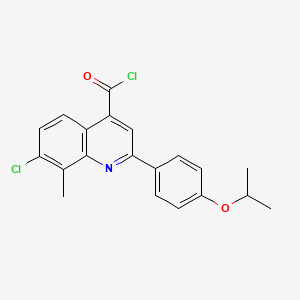
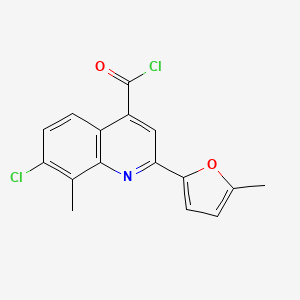




![6-methoxy-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1452756.png)

![(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1452762.png)
